1-Methyl-3-(((1-methyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Methyl-3-(((1-methyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-Methyl-3-(((1-methyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of 1-methyl-1H-pyrazole with suitable reagents to introduce the carboxylic acid and carbamoyl groups. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. These methods are designed to produce the compound in bulk while maintaining stringent quality control standards.
Chemical Reactions Analysis
1-Methyl-3-(((1-methyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
1-Methyl-3-(((1-methyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(((1-methyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
1-Methyl-3-(((1-methyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives such as:
1-Methyl-4-pyrazole boronic acid pinacol ester: Used in Suzuki-Miyaura cross-coupling reactions.
(1-Methyl-1H-pyrazol-4-yl)boronic acid: Known for its applications in organic synthesis.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for specialized applications.
Properties
CAS No. |
1006441-05-9 |
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Molecular Formula |
C11H13N5O3 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
1-methyl-3-[(1-methylpyrazol-4-yl)methylcarbamoyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H13N5O3/c1-15-5-7(4-13-15)3-12-10(17)9-8(11(18)19)6-16(2)14-9/h4-6H,3H2,1-2H3,(H,12,17)(H,18,19) |
InChI Key |
GMFJDSQPIALAES-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)C2=NN(C=C2C(=O)O)C |
Origin of Product |
United States |
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